molecular formula C17H15ClN6 B4599831 1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B4599831
M. Wt: 338.8 g/mol
InChI Key: KLPPSZHGMSAFJC-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C17H15ClN6 and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.1046722 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and X-ray characterization of related pyrimidine derivatives, including those with imidazolyl and pyrazolyl groups, have been extensively studied. These studies provide insights into the crystal structure and molecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Torres et al., 2012).
  • Research on the synthesis of pyrazolo and imidazo pyrimidine derivatives related to zaleplon, a medication for treating insomnia, highlights the versatility of pyrimidine analogs in synthesizing compounds with potential therapeutic applications (Mustazza et al., 2001).

Potential Medicinal Applications

  • Certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of such compounds in developing new antibacterial agents. Some of these derivatives showed promising activity comparable to standard antibiotics, indicating their potential in medical research and drug development (Ghorab et al., 2004).
  • Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including pyrimidine derivatives, which were tested for antibacterial activity. Several of these compounds exhibited high activity, highlighting the therapeutic potential of pyrimidine-based compounds in treating bacterial infections (Azab et al., 2013).

Cytoprotective Properties

  • Bis(pyrazol-1-yl) and bis(imidazol-1-yl)pyrimidines, structurally related to the compound of interest, have been synthesized and evaluated for their cytoprotective effects against gastric lesions in rats. Some of these compounds, notably 4,6-bis(1H-pyrazol-1-yl)pyrimidine, demonstrated potent inhibitory effects on gastric lesions induced by various stressors, suggesting their potential as cytoprotective drugs for treating gastric ulcers (Ikeda et al., 1997).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2-ethylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6/c1-2-15-19-7-8-23(15)16-13-9-22-24(17(13)21-11-20-16)10-12-5-3-4-6-14(12)18/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPSZHGMSAFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.